(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
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Scientific Research Applications
One-pot Synthesis Techniques
An efficient one-pot synthetic procedure has been elaborated for the synthesis of pyrrole derivatives, which are economically beneficial and yield good outcomes. Such methodologies demonstrate the compound's relevance in facilitating streamlined synthetic routes for complex molecules (Kaur & Kumar, 2018).
Oxidative Functionalization
The oxidative functionalization reaction of aldehydes with pyrazole, leading to acyl pyrazole derivatives, highlights a clean, green approach to chemical synthesis. This method emphasizes the compound's potential utility in environmentally friendly chemical processes (Doherty, Wadey, Sandoval, & Leadbeater, 2022).
π-Cyclizations Catalyzed by Silver
Silver-catalyzed cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, leading to the formation of hydroxypyrone or pulvinone structures, showcase the compound's potential in catalytic chemistry and ring formation strategies (Hermann & Brückner, 2018).
Crystal Structure Analysis
The synthesis and characterization, including crystal structure analysis, of complex molecules underline the importance of structural determination in understanding molecular interactions and properties (Cao, Dong, Shen, & Dong, 2010).
In Silico Drug-likeness and Microbial Investigation
Research into the synthesis of libraries of complex compounds followed by their characterization and in vitro microbial investigation demonstrates the compound's relevance in drug discovery, particularly in the evaluation of antibacterial, antifungal, and antimycobacterial activities (Pandya, Dave, Patel, & Desai, 2019).
Properties
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-22(2,3)28-20(26-11-7-8-12-26)17-14-27(15-19(17)24-28)21(30)18-13-23-29(25-18)16-9-5-4-6-10-16/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMHLNPYXLFBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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